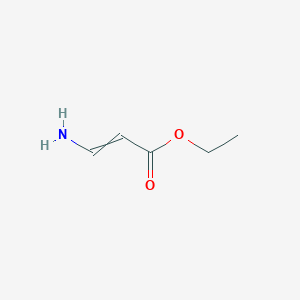
2-Ethoxycarbonylvinylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-aminoacrylate is an organic compound with the molecular formula C5H9NO2. It is an ester derivative of 3-aminoacrylic acid and is characterized by the presence of an amino group attached to the acrylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-aminoacrylate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of ethyl 3-aminoacrylate often involves continuous flow processes. These processes allow for efficient and scalable synthesis by reacting ethyl acrylate with an amine in the presence of a catalyst. The reaction is conducted in a tubular reactor, which ensures optimal mixing and heat transfer .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminoacrylate undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Polymerization: It can undergo free radical polymerization to form polymers with diverse properties.
Substitution Reactions: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Catalysts: Lewis acids and bases are commonly used as catalysts in reactions involving ethyl 3-aminoacrylate.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Temperature: Reactions are typically carried out at temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products
Michael Addition Products: These include β-amino esters and other derivatives.
Polymers: Various polymers can be synthesized through free radical polymerization.
Substituted Acrylates: Products of substitution reactions include a wide range of functionalized acrylates.
Scientific Research Applications
Ethyl 3-aminoacrylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-aminoacrylate involves its reactivity with nucleophiles and electrophiles. The amino group can participate in nucleophilic addition and substitution reactions, while the acrylate moiety can undergo polymerization and other addition reactions. These interactions are facilitated by the compound’s electronic structure and the presence of reactive functional groups .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminoacrylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3,3-diaminoacrylate: Contains an additional amino group, leading to different reactivity and applications.
Ethyl acrylate: Lacks the amino group, resulting in different chemical properties and uses.
Uniqueness
Ethyl 3-aminoacrylate is unique due to the presence of both an amino group and an acrylate moiety, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various fields of research and industry .
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
ethyl 3-aminoprop-2-enoate |
InChI |
InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3 |
InChI Key |
FABIVEGAPONRAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13672558.png)
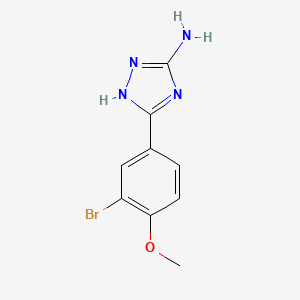
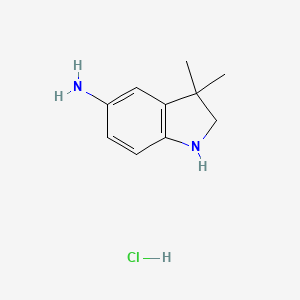
![3-Chloroimidazo[1,2-a]pyridin-8-ol](/img/structure/B13672566.png)
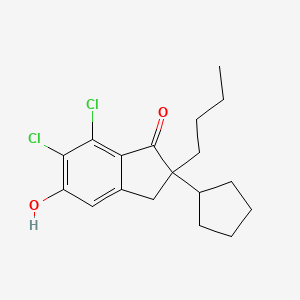
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13672578.png)
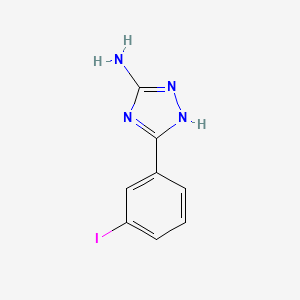
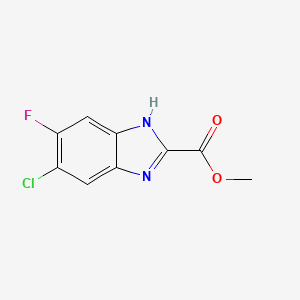
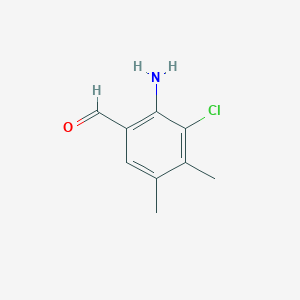
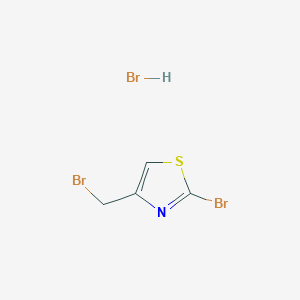
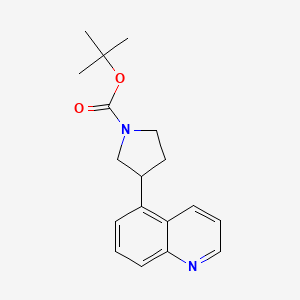
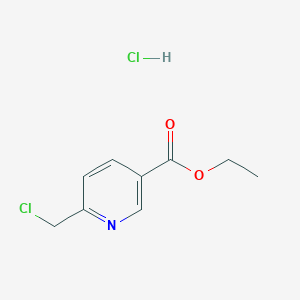
![2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672634.png)
![2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13672642.png)
